An In-depth Technical Guide to 3-(Methylthio)benzaldehyde
An In-depth Technical Guide to 3-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(Methylthio)benzaldehyde, a versatile aromatic compound with significant applications in organic synthesis and medicinal chemistry. It details its chemical and physical properties, synthetic methodologies, and biological relevance, offering valuable insights for professionals in research and drug development.
Core Properties and Identification
3-(Methylthio)benzaldehyde, also known as 3-methylsulfanylbenzaldehyde, is an organic compound featuring a benzaldehyde ring substituted with a methylthio group (-SCH₃) at the meta-position.[1] This substitution pattern influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[1][2]
Table 1: Physicochemical Properties of 3-(Methylthio)benzaldehyde
| Property | Value | Source(s) |
| CAS Number | 73771-35-4 | [1][3][4][5] |
| Molecular Formula | C₈H₈OS | [1][3][4] |
| Molecular Weight | 152.21 g/mol | [4][6][7] |
| Appearance | Colorless to light yellow liquid | [1][7] |
| Boiling Point | 90 °C at 0.4 Torr | [6][7] |
| Density | 1.13 g/cm³ (Predicted) | [6][7][8] |
| Purity | ≥95% - ≥97% | [1][4] |
| Storage Conditions | 0-8°C, under nitrogen atmosphere | [1][4][6] |
| SMILES | CSC1=CC=CC(=C1)C=O | [4] |
| InChI Key | XJNCVVVHUWTVCB-UHFFFAOYSA-N |
Table 2: Computational Chemistry Data
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [4] |
| logP | 2.221 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of 3-(Methylthio)benzaldehyde are not extensively published in the provided results, general synthetic strategies for related isomers, such as the para-substituted analogue (4-(Methylthio)benzaldehyde), can be extrapolated. A common method involves the nucleophilic substitution of a halogenated benzaldehyde with a methylthiolate salt.
A plausible synthetic route is the reaction of 3-chlorobenzaldehyde or 3-bromobenzaldehyde with sodium methyl mercaptide (NaSMe). This reaction is often facilitated by a phase transfer catalyst in an appropriate solvent system.
The aldehyde functional group and the methylthio moiety are the primary sites of reactivity. The aldehyde can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases. The sulfur atom in the methylthio group can be oxidized to form sulfoxides and sulfones, further diversifying the range of possible derivatives.
Experimental Protocols
General Protocol for the Synthesis of (Methylthio)benzaldehyde Derivatives via Nucleophilic Aromatic Substitution:
-
Materials:
-
Halogenated benzaldehyde (e.g., 3-chlorobenzaldehyde)
-
Sodium methyl mercaptide (NaSMe) solution
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Organic solvent (e.g., toluene, DMF)
-
Water
-
-
Procedure (based on the synthesis of the 4-isomer):
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen), add the halogenated benzaldehyde and the organic solvent.
-
Add the aqueous solution of sodium methyl mercaptide and the phase transfer catalyst.
-
Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C, depending on the reactivity of the starting materials.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and separating the organic layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product using techniques such as vacuum distillation or column chromatography.
-
-
Characterization:
-
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. For the related p-methylthio benzaldehyde, characteristic ¹H NMR signals appear at δ 9.84 (s, 1H, CHO), 7.26-7.42 (m, 4H, Ar-H), and 2.48 (s, 3H, S-CH₃).[9]
-
Applications in Research and Drug Development
3-(Methylthio)benzaldehyde serves as a crucial building block for synthesizing a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications.[1] Its derivatives are explored in pharmaceuticals, agrochemicals, and materials science.[1]
Biological Activities of (Methylthio)benzaldehyde Derivatives:
-
Antimicrobial Properties: Schiff bases derived from methylthio-substituted benzaldehydes have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] The proposed mechanism involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[2]
-
Antioxidant Capabilities: These derivatives also show potential as antioxidants, likely through mechanisms involving free radical scavenging and the chelation of metal ions, which helps to mitigate cellular oxidative stress.
-
Anticancer Potential: Certain derivatives have been investigated for their antiglioma activity, positioning the (methylthio)benzaldehyde scaffold as a valuable precursor for developing novel anticancer agents.
The presence of the methylthio group often enhances the biological efficacy of the parent molecule.
Visualizations
Below are diagrams illustrating key concepts related to 3-(Methylthio)benzaldehyde.
Caption: Generalized workflow for the synthesis of 3-(Methylthio)benzaldehyde.
Caption: Proposed mechanisms of antibacterial action for methylthiobenzaldehyde derivatives.
Safety Information
3-(Methylthio)benzaldehyde is classified with GHS07 pictograms, indicating it can be harmful.[4][7]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4][7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][7][10]
Users should consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
Conclusion
3-(Methylthio)benzaldehyde is a compound of significant interest due to its role as a versatile intermediate in organic synthesis. Its derivatives exhibit a range of promising biological activities, particularly in the antimicrobial and anticancer domains. This guide provides a foundational understanding for researchers and professionals, highlighting the key properties, synthetic approaches, and therapeutic potential of this valuable chemical scaffold. Further research into its derivatives is warranted to fully explore their applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Methyl-5-(methylthio)benzaldehyde (1289089-92-4) for sale [vulcanchem.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-(Methylthio)benzaldehyde|lookchem [lookchem.com]
- 6. astechireland.ie [astechireland.ie]
- 7. 3-(METHYLTHIO)BENZALDEHYDE | 73771-35-4 [chemicalbook.com]
- 8. astechireland.ie [astechireland.ie]
- 9. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 10. 73771-35-4|3-(Methylthio)benzaldehyde|BLD Pharm [bldpharm.com]
